molecular formula C21H10N2O5S B11511406 2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione

2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione

Cat. No.: B11511406
M. Wt: 402.4 g/mol
InChI Key: KCNLFUHAEWMDPW-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2H,3H,6H,11H-anthra[2,1-d][1,2]thiazole-3,6,11-trione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a nitrophenyl group and a thiazole ring fused to an anthraquinone core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2H,3H,6H,11H-anthra[2,1-d][1,2]thiazole-3,6,11-trione typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone core, followed by the introduction of the thiazole ring and the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2H,3H,6H,11H-anthra[2,1-d][1,2]thiazole-3,6,11-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

2-(3-Nitrophenyl)-2H,3H,6H,11H-anthra[2,1-d][1,2]thiazole-3,6,11-trione has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2H,3H,6H,11H-anthra[2,1-d][1,2]thiazole-3,6,11-trione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A simpler compound with a similar core structure but lacking the thiazole and nitrophenyl groups.

    Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents and core structures.

    Nitrophenyl Compounds: Molecules with a nitrophenyl group attached to various core structures.

Uniqueness

2-(3-Nitrophenyl)-2H,3H,6H,11H-anthra[2,1-d][1,2]thiazole-3,6,11-trione is unique due to its combination of an anthraquinone core, a thiazole ring, and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H10N2O5S

Molecular Weight

402.4 g/mol

IUPAC Name

2-(3-nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione

InChI

InChI=1S/C21H10N2O5S/c24-18-13-6-1-2-7-14(13)19(25)17-15(18)8-9-16-20(17)29-22(21(16)26)11-4-3-5-12(10-11)23(27)28/h1-10H

InChI Key

KCNLFUHAEWMDPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)N(S4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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